4-(Triisopropylsilyloxy)phenyl Boronic Acid
Overview
Description
4-(Triisopropylsilyloxy)phenyl Boronic Acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triisopropylsilyloxy)phenyl Boronic Acid typically involves the reaction of 4-bromophenol with triisopropylsilyl chloride to form 4-(triisopropylsilyloxy)bromobenzene. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron under palladium catalysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Triisopropylsilyloxy)phenyl Boronic Acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other reactions like oxidation and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-(Triisopropylsilyloxy)phenyl Boronic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Triisopropylsilyloxy)phenyl Boronic Acid exerts its effects involves the formation of a boronate ester intermediate during reactions. This intermediate facilitates the transfer of the boron moiety to the target molecule, enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the triisopropylsilyloxy group, which provides additional stability and reactivity.
4-Formylphenylboronic Acid: Another derivative used in organic synthesis with different functional groups that offer unique reactivity.
Uniqueness: 4-(Triisopropylsilyloxy)phenyl Boronic Acid stands out due to its enhanced stability and reactivity, attributed to the triisopropylsilyloxy group. This makes it particularly useful in reactions requiring stringent conditions and high yields .
Properties
IUPAC Name |
[4-tri(propan-2-yl)silyloxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO3Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-7-14(8-10-15)16(17)18/h7-13,17-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXJROKPBNKHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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